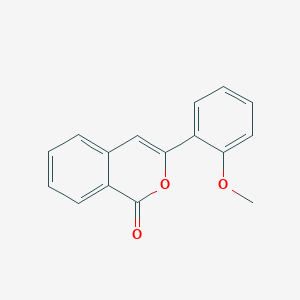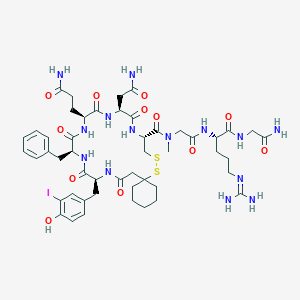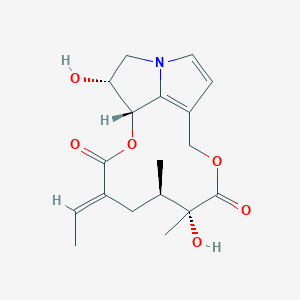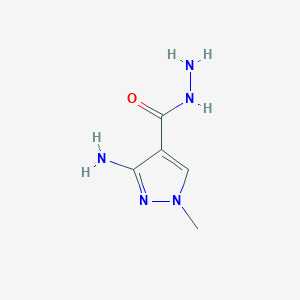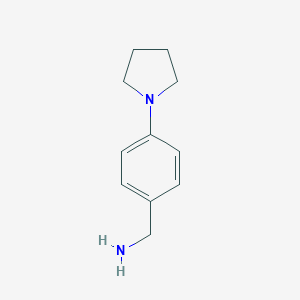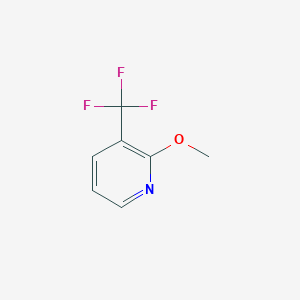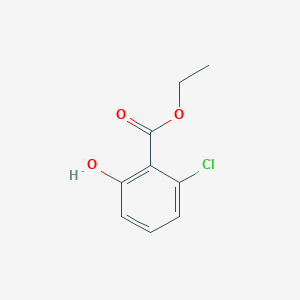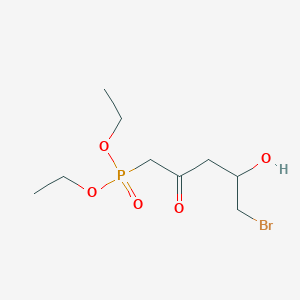
5-Bromo-1-diethoxyphosphinyl-4-hydroxypentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-diethoxyphosphinyl-4-hydroxypentan-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDPHP and is classified as an organophosphorus compound.
Mécanisme D'action
The mechanism of action of BDPHP involves the inhibition of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition leads to the accumulation of acetylcholine in the synapses, leading to overstimulation of the nervous system and eventually paralysis of the pests.
Effets Biochimiques Et Physiologiques
BDPHP has been shown to have minimal toxicity to mammals, and its effects on the environment are also relatively low. However, prolonged exposure to BDPHP can lead to adverse effects on the nervous system, and it is essential to handle this compound with care.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of BDPHP is its ease of synthesis, which makes it an ideal compound for laboratory experiments. However, its toxicity to the nervous system can limit its use, and researchers must take appropriate precautions while handling this compound.
Orientations Futures
The potential applications of BDPHP are vast, and there are several areas of research that can be explored further. Some of the future directions for research on BDPHP include:
1. Developing new formulations of BDPHP for enhanced pest control.
2. Studying the effects of BDPHP on non-target organisms.
3. Investigating the potential use of BDPHP in medical applications.
4. Developing new methods for the synthesis of BDPHP.
5. Studying the environmental impact of BDPHP and developing ways to mitigate its effects.
Conclusion:
In conclusion, BDPHP is a chemical compound with significant potential in various fields. Its ease of synthesis and potential applications in pest control make it an ideal compound for research. However, its toxicity to the nervous system requires careful handling, and researchers must take appropriate precautions while working with this compound. Further research on BDPHP can lead to the development of new and innovative applications, and it is essential to explore its potential fully.
Méthodes De Synthèse
The synthesis of BDPHP involves the reaction of 4-hydroxy-2-pentanone with diethylphosphite and bromine. The reaction takes place under specific conditions and yields BDPHP as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting with ease.
Applications De Recherche Scientifique
BDPHP has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a pesticide. BDPHP has shown promising results in controlling pests, and its use can significantly reduce the use of harmful chemicals in agriculture.
Propriétés
Numéro CAS |
113848-03-6 |
|---|---|
Nom du produit |
5-Bromo-1-diethoxyphosphinyl-4-hydroxypentan-2-one |
Formule moléculaire |
C9H18BrO5P |
Poids moléculaire |
317.11 g/mol |
Nom IUPAC |
5-bromo-1-diethoxyphosphoryl-4-hydroxypentan-2-one |
InChI |
InChI=1S/C9H18BrO5P/c1-3-14-16(13,15-4-2)7-9(12)5-8(11)6-10/h8,11H,3-7H2,1-2H3 |
Clé InChI |
ZLBKIXSDTIHKAT-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC(=O)CC(CBr)O)OCC |
SMILES canonique |
CCOP(=O)(CC(=O)CC(CBr)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)



